- Preparation of thiophene- and thiazolesulfonamides as antineoplastic agents, World Intellectual Property Organization, , ,

Cas no 936-08-3 (2-Bromo-4-chlorobenzoic acid)

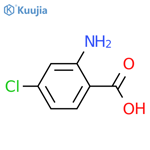

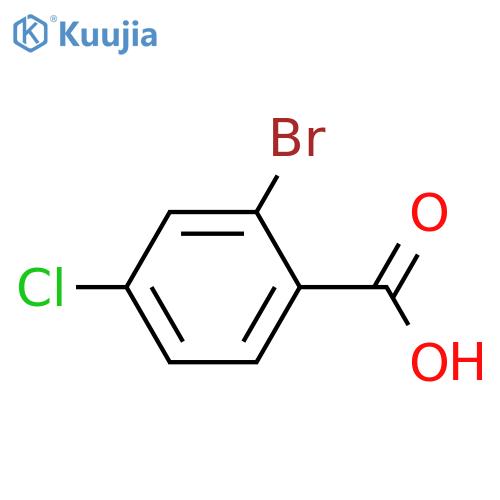

2-Bromo-4-chlorobenzoic acid structure

Nome do Produto:2-Bromo-4-chlorobenzoic acid

2-Bromo-4-chlorobenzoic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Bromo-4-chlorobenzoic acid

- 2-Brom-4-Chlorbenzoes

- 2-Brom-4-chlor-benzoesaeure

- 4-chloro-2-bromobenzoic acid

- 2-Bromo-4-chlorobenzoic acid (ACI)

- 2-Bromo-4-chlorobenzoicacid

- 2-Bromo-4-chlorobenzoic acid,98%

- BCP15958

- DTXSID00275019

- B4592

- p-chloro(bromo)benzoic acid

- MFCD00672930

- A4668

- 4-bromo-2-chlorobenzoic acid/2-bromo-4-chlorobenzoic acid

- Benzoic acid, 2-bromo-4-chloro-

- PB48319

- EN300-98064

- BBL101359

- 2-Bromo-4-chloro-benzoicacid

- 2-Bromo-4chlorobenzoic acid

- AC-3903

- 2-bromo-4-chlorobenzoic acid/4-bromo-2-chlorobenzoic acid

- AKOS005215803

- STL555155

- 936-08-3

- CS-W002662

- 2-bromo-4-chloro-benzoic Acid

- DB-024287

- SCHEMBL395189

- BP-20255

- SY016936

- PS-7660

- Z1269165449

- 4-bromo-2-chlobenzoic acid/ 2-bromo-4-chlorobenzoic acid

- 2-Bromo-4-chlorobenzoic acid, 97%

-

- MDL: MFCD00672930

- Inchi: 1S/C7H4BrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)

- Chave InChI: USMQLFCVCDEXAK-UHFFFAOYSA-N

- SMILES: O=C(C1C(Br)=CC(Cl)=CC=1)O

Propriedades Computadas

- Massa Exacta: 233.90800

- Massa monoisotópica: 233.908

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 163

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 37.3A^2

- XLogP3: 2.9

Propriedades Experimentais

- Cor/Forma: Pale-yellow to Yellow-brown Solid

- Densidade: 1.809

- Ponto de Fusão: 157.0 to 161.0 deg-C

- Ponto de ebulição: 326.5°Cat760mmHg

- Ponto de Flash: 151.3℃

- PSA: 37.30000

- LogP: 2.80070

2-Bromo-4-chlorobenzoic acid Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Danger

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:UN 2928

- WGK Alemanha:3

- Código da categoria de perigo: 22-36/37/38-50

- Instrução de Segurança: S26-S36/37/39-S45-S61

-

Identificação dos materiais perigosos:

- Classe de Perigo:6.1

- Frases de Risco:R22; R34; R50

- PackingGroup:III

- Condição de armazenamento:Sealed in dry,Room Temperature

2-Bromo-4-chlorobenzoic acid Dados aduaneiros

- CÓDIGO SH:2916399090

- Dados aduaneiros:

China Customs Code:

2916399090Overview:

2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Summary:

2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Bromo-4-chlorobenzoic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4592-5G |

2-Bromo-4-chlorobenzoic Acid |

936-08-3 | >96.0%(GC)(T) | 5g |

¥250.00 | 2024-04-15 | |

| ChemScence | CS-W002662-500g |

2-Bromo-4-chlorobenzoic acid |

936-08-3 | 99.41% | 500g |

$402.0 | 2022-04-26 | |

| eNovation Chemicals LLC | D553520-10g |

2-BroMo-4-chlorobenzoic acid |

936-08-3 | 97% | 10g |

$238 | 2023-09-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H59777-1g |

2-Bromo-4-chlorobenzoic acid, 97% |

936-08-3 | 97% | 1g |

¥658.00 | 2023-03-02 | |

| Enamine | EN300-98064-50.0g |

2-bromo-4-chlorobenzoic acid |

936-08-3 | 95.0% | 50.0g |

$77.0 | 2025-03-21 | |

| Enamine | EN300-98064-100.0g |

2-bromo-4-chlorobenzoic acid |

936-08-3 | 95.0% | 100.0g |

$126.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D781421-100g |

2-Bromo-4-chlorobenzoic Acid |

936-08-3 | 98% | 100g |

$130 | 2024-07-20 | |

| TRC | B683623-250mg |

2-Bromo-4-chlorobenzoic acid |

936-08-3 | 250mg |

$ 75.00 | 2023-04-18 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016936-100g |

3,4-Dichlorophenethylamine |

936-08-3 | ≥98% | 100g |

¥372.0 | 2023-09-15 | |

| AstaTech | 66889-4*25/G |

2-BROMO-4-CHLORO-BENZOIC ACID |

936-08-3 | 98% | 4*25/G |

$399 | 2022-06-01 |

2-Bromo-4-chlorobenzoic acid Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 2 h, 0 °C

1.2 Reagents: Copper bromide (CuBr2) Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Copper bromide (CuBr2) Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 5 min, 0 °C

1.2 Reagents: Copper bromide (CuBr) Solvents: Water ; 5 min; 10 min, 90 °C; 90 °C → rt

1.2 Reagents: Copper bromide (CuBr) Solvents: Water ; 5 min; 10 min, 90 °C; 90 °C → rt

Referência

- The synthesis and electronic absorption spectra of 3-phenyl-3(4-pyrrolidino-2-substituted phenyl)-3H-naphtho[2,1-b]pyrans: further exploration of the ortho substituent effect, Tetrahedron, 2006, 62(4), 737-745

Método de produção 3

Condições de reacção

Referência

- Neurotropic and psychotropic agents. The 3-hydroxy derivative of the neuroleptic oxyprothepin and some other 3,8-disubstituted 10-piperazinodibenzo[b,f]thiepin derivatives, Collection of Czechoslovak Chemical Communications, 1975, 40(11), 3530-44

Método de produção 4

Condições de reacção

Referência

- Acyl Sulfonamide Anti-Proliferatives: Benzene Substituent Structure-Activity Relationships for a Novel Class of Antitumor Agents, Journal of Medicinal Chemistry, 2004, 47(22), 5367-5380

Método de produção 5

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Acetic acid , Water

1.2 Reagents: Water

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Water

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Application of organolithium and related reagents in synthesis. Part XVI. Synthetic strategies based on aromatic metalation. A concise regiospecific conversion of chlorobenzoic acids into their benzylated derivatives, Monatshefte fuer Chemie, 1996, 127, 701-715

Método de produção 6

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; cooled; 2 h, 0 °C

1.2 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 0 °C → rt; overnight, rt

Referência

- Preparation of benzoylsulfonamide and sulfonylbenzamidine angiogenesis inhibitors for use as antitumor agents, World Intellectual Property Organization, , ,

2-Bromo-4-chlorobenzoic acid Raw materials

2-Bromo-4-chlorobenzoic acid Preparation Products

2-Bromo-4-chlorobenzoic acid Literatura Relacionada

-

Wenyi Huang,Mohini Shrestha,Chenchen Wang,Ke Fang,Yaxin Teng,Jingping Qu,Yifeng Chen Org. Chem. Front. 2021 8 4106

-

Titas Pramanik,Mysore S. Pavan,Tayur N. Guru Row Faraday Discuss. 2017 203 201

-

Hongxu Liu,Yanyan Yang,Jie Wu,Xiao-Na Wang,Junbiao Chang Chem. Commun. 2016 52 6801

-

Mathieu Branca,Valentina Dichiarante,Catharine Esterhuysen,Patrick M. J. Szell Chem. Commun. 2017 53 11615

936-08-3 (2-Bromo-4-chlorobenzoic acid) Produtos relacionados

- 2228288-20-6(3-(2-bromopropyl)-4-(trifluoromethyl)pyridine)

- 887211-19-0(4-(2-{3-(benzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-ylamino}ethyl)benzene-1-sulfonamide)

- 2138341-93-0(rac-2-(2R,6S)-4-(tert-butoxy)carbonyl-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans)

- 1932661-18-1(tert-butyl (3S,4R)-4-aminopyrrolidine-3-carboxylate)

- 1805267-41-7(3-(Aminomethyl)-6-(difluoromethyl)-4-iodo-2-nitropyridine)

- 92924-45-3(SNOB 1 reagent)

- 2229209-67-8(4-(4-bromofuran-2-yl)butan-1-amine)

- 2034357-51-0(N-{4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylmethyl}-2-(trifluoromethoxy)benzamide)

- 1213170-41-2(tert-butyl N-{4-(1S)-1-aminoethylphenyl}carbamate)

- 2228718-91-8(3,5-difluoro-2-methoxybenzene-1-carbothioamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:936-08-3)2-Bromo-4-chlorobenzoic acid

Pureza:99%

Quantidade:500g

Preço ($):358.0